molecular formula C12H11NO B093406 4-Phenoxyaniline CAS No. 139-59-3

4-Phenoxyaniline

Cat. No. B093406
CAS RN: 139-59-3
M. Wt: 185.22 g/mol
InChI Key: WOYZXEVUWXQVNV-UHFFFAOYSA-N
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Description

4-Phenoxyaniline is a chemical compound that has been studied for its structural properties and potential applications. It is related to other compounds through its phenoxy group, which can be modified to produce various derivatives with different physical and chemical properties. The compound has been found to be isostructural with its bromo, chloro, and ethynyl derivatives, indicating a level of structural consistency across these variations .

Synthesis Analysis

The synthesis of 4-phenoxyaniline derivatives can involve various starting materials and methods. For instance, one study describes the synthesis of a phenol-based polymer from 4-aminophenol, which is then polymerized electrochemically . Another approach for synthesizing a derivative of 4-phenoxyaniline, specifically 4-(4'-cyano-2'-fluorophenoxy) phenol, involves using 4-hydroxyanisole and 3, 4-difluorobenzonitrile as starting materials. This method has been reported to overcome issues such as low yield and limited production scale .

Molecular Structure Analysis

The molecular structure of 4-phenoxyaniline and its derivatives is a key area of interest. The isostructural nature of 4-(4'-Iodo)phenoxyaniline with its halogenated and ethynyl counterparts suggests a level of predictability in the molecular arrangement of these compounds. This structural similarity is attributed to conditional isomorphism, which provides insights into the molecular interactions and potential applications of these materials .

Chemical Reactions Analysis

Chemical reactions involving 4-phenoxyaniline derivatives can lead to various products with different properties. For example, the oxidative polymerization of a phenol-based monomer derived from 4-aminophenol results in a polymer with specific electrical and fluorescence characteristics . Additionally, the electrochemical copolymerization of aniline with o-aminophenol, which is structurally related to 4-phenoxyaniline, produces a copolymer with distinct electrochemical activity and stability across different pH levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenoxyaniline derivatives are influenced by their molecular structure and the nature of their synthesis. The electrochemical polymer derived from 4-aminophenol exhibits measurable electrical conductivity and fluorescence, which are important for potential applications in electronic devices . The copolymer of aniline and o-aminophenol demonstrates high electrochemical activity and stability, with a significant conductivity of 1.40 S/cm, suggesting its utility in various electrochemical systems . Furthermore, the basic carbamates of 4-hydroxyanisole, a related compound, show structure-dependent release rates of the parent phenol, indicating the potential for controlled drug delivery applications .

Scientific Research Applications

  • Crystal Structure Studies : 4-Phenoxyaniline derivatives, specifically 4-(4′-Iodo)phenoxyaniline, show isostructural properties with corresponding bromo, chloro, and ethynyl derivatives, which is contrasted by 4-iodoaniline not being isostructural to its counterparts. This is rationalized in terms of conditional isomorphism (Dey & Desiraju, 2004).

  • Near-IR Light-Initiated Uncaging : 4-Phenoxyaniline derivatives are utilized in a near-IR light-initiated uncaging reaction sequence based on C4′-dialkylamine-substituted heptamethine cyanines. This process is compatible with biological environments and allows for light-dependent control of drug delivery and gene expression (Gorka et al., 2014).

  • Reactions with N-Acetylcysteine : 4-Phenoxyaniline derivatives interact with N-acetylcysteine, producing various products depending on the pH, concentration of N-acetylcysteine, and reaction time. This understanding is crucial in comprehending the toxic potential and stress on the endogenous thiol pool (Lindqvist, Kenne, & Lindeke, 1991).

  • Glutathione Interactions : Studies on 4-(Dimethylamino)phenol, a related compound, show interactions with glutathione, leading to the formation of various conjugates. These insights help in understanding the sequential oxidation/addition reactions with quinoid intermediates (Ludwig & Eyer, 1995).

  • Cyclization-Activated Prodrugs : Basic carbamates of 4-hydroxyanisole, a derivative, have been studied as cyclization-activated prodrugs, releasing the active drug through predictable intramolecular reactions. This is significant for drug delivery systems (Saari et al., 1990).

  • Spectrophotometric Analysis : 4-Phenoxyaniline derivatives are used in spectrophotometric analysis, such as the investigation of 4-nitro-2-phenoxyaniline as an impurity in nimesulide (Anilkumar & Bhaskar, 2017).

  • Phenolic Compound Research : General research on phenolic compounds, including 4-phenoxyaniline derivatives, highlights their importance in plants, with applications ranging from metabolic plasticity to health-promoting benefits (Boudet, 2007).

  • Corrosion Inhibition : Schiff bases of 4-phenoxyaniline derivatives have been studied for their corrosion inhibition potential on mild steel, revealing their utility in material protection (Elemike et al., 2017).

Safety And Hazards

4-Phenoxyaniline is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

4-phenoxyaniline
Source PubChem
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InChI

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYZXEVUWXQVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

73166-61-7 (hydrochloride)
Record name 4-Aminodiphenyl ether
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DSSTOX Substance ID

DTXSID8059687
Record name Benzenamine, 4-phenoxy-
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Molecular Weight

185.22 g/mol
Source PubChem
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Product Name

4-Phenoxyaniline

CAS RN

139-59-3
Record name (4-Aminophenoxy)benzene
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Record name 4-Aminodiphenyl ether
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Record name 4-PHENOXYANILINE
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Record name Benzenamine, 4-phenoxy-
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Record name 4-phenoxyaniline
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Record name 4-PHENOXYANILINE
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Synthesis routes and methods

Procedure details

4-Nitrodiphenyl ether (3.92 g, 18 mmol) was hydrogenated over Raney nickel (1.5 g) in methanol (100 mL) at 25° C. at 50 psi for 2 hours. The reaction mixture was celite filtered, and the volatiles were stripped rigourously under reduced pressure to give 4-phenoxyaniline (3.32 g, 97.6%) as an off-white solid.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
MT Barho, S Oppermann, FC Schrader… - …, 2014 - Wiley Online Library
… In the present study, 4-phenoxyaniline (6) was chosen as a potent scaffold for further structure optimizations to identify novel compounds that target Bid and to provide protection against …
AVF Neculae, I Matei, A Precupas, S Mocanu… - ICMPP–OPEN DOOR TO … - icmpp.ro
… Recent studies have shown that substituted N-acyl derivatives of 4-phenoxyaniline have a neurotoxic effect [1]. Bovine serum albumin (BSA) is a protein with high stability and sequence …
Number of citations: 0 icmpp.ro
I Bertini, M Fragai, YM Lee, C Luchinat… - Angewandte …, 2004 - Wiley Online Library
… However, the amount of ZnMMP required to observe an effect varied from about 5–8 μM for 4-hydroxybiphenyl, 4-aminobiphenyl, and 4-phenoxyaniline (whose dissociation constants …
Number of citations: 60 onlinelibrary.wiley.com
D Sęk, A Wanic, H Janeczek… - Journal of Polymer …, 1999 - Wiley Online Library
… The compounds obtained from 4-phenoxyaniline in m-cresol in the presence of benzoic acid and isoquinoline and obtained in HMPT from 4-phenoxyaniline hydrochloride in the …
Number of citations: 7 onlinelibrary.wiley.com
CM Hattan - 2008 - search.proquest.com
… of 4-phenoxyaniline amides of heparin and LMWHs showing enhanced affinity for VEGF over heparin. The 4-phenoxyaniline amide of … 4-phenoxyaniline amides of other endogenous …
Number of citations: 0 search.proquest.com
Z Yao, Z Zhang, L Wu, T Xu - Journal of membrane science, 2014 - Elsevier
… A novel perylenebisimides monomer N, N'-Di(4-phenoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PBI-1) was successfully synthesized by direct imidization of 4-phenoxyaniline …
Number of citations: 29 www.sciencedirect.com
EA Dikusar, VI Potkin, NG Kozlov… - Russian journal of …, 2009 - search.ebscohost.com
… vanillal (3-ethoxy-4-hydroxybenzaldehyde), and ethers and esters derived therefrom with 4-phenoxyaniline (II) in boiling anhydrous methanol we obtained the corresponding aromatic …
Number of citations: 1 search.ebscohost.com
Z Chen, SH Kim, SA Barbosa, T Huynh… - Bioorganic & medicinal …, 2006 - Elsevier
… Optimal activity was achieved by incorporation of a 4-phenoxyaniline substituent at C4 and … Optimal activity was achieved by incorporation of a 4-phenoxyaniline substituent at C4 and …
Number of citations: 25 www.sciencedirect.com
N Rajendiran, M Swaminathan - 1996 - nopr.niscpr.res.in
… The relevant data for 2POA are compiled in Table 1 along with the spectral data of 4-phenoxyaniline (4POA) and phenoxybenzeneff'Olsj'P. When compared to POB the absorption …
Number of citations: 15 nopr.niscpr.res.in
D Ren, H Li, Y Zhu, X Bai - RSC advances, 2016 - pubs.rsc.org
… The synthesis shown in Scheme 1 proceeded via a Pd-catalyzed polycondensation of 4-phenoxyaniline with 1,4-dibromobenzene and 4,4′-dibromodiphenyl ether. The used ligand …
Number of citations: 1 pubs.rsc.org

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